molecular formula C12H11ClN2O3 B4920254 methyl [1-(4-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate

methyl [1-(4-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate

Cat. No.: B4920254
M. Wt: 266.68 g/mol
InChI Key: QSUSUNGFPSSUGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [1-(4-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrazole derivative that has been synthesized using various methods and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of methyl [1-(4-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in the pathogenesis of different diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been reported to exhibit anti-inflammatory, analgesic, antitumor, and neuroprotective activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl [1-(4-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate in lab experiments is its high potency and selectivity. This compound has been shown to have a low toxicity profile and can be easily synthesized using various methods. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the research on methyl [1-(4-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate. Some of the potential areas of exploration include:
1. Investigation of the mechanism of action of this compound in different diseases.
2. Development of novel analogs of this compound with improved pharmacokinetic properties.
3. Evaluation of the efficacy of this compound in combination with other chemotherapeutic agents.
4. Investigation of the potential use of this compound as a diagnostic tool for different diseases.
Conclusion:
This compound is a promising chemical compound that has shown potential therapeutic applications in various diseases. The synthesis of this compound has been achieved using several methods, and its mechanism of action is not fully understood. This compound has several biochemical and physiological effects and can be used in lab experiments with some limitations. There are several future directions for research on this compound, which can lead to the development of novel therapies for different diseases.

Synthesis Methods

The synthesis of methyl [1-(4-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate has been achieved using several methods. One of the most commonly used methods is the reaction between 4-chlorophenyl hydrazine and ethyl acetoacetate in the presence of acetic acid and refluxed with methanol. The resulting product is then treated with hydrochloric acid to obtain the final compound.

Scientific Research Applications

The potential therapeutic applications of methyl [1-(4-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate have been explored in various scientific studies. This compound has shown promising results in the treatment of several diseases such as cancer, inflammation, and neurological disorders.

Properties

IUPAC Name

methyl 2-[2-(4-chlorophenyl)-3-oxo-1H-pyrazol-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-18-12(17)7-9-6-11(16)15(14-9)10-4-2-8(13)3-5-10/h2-6,14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUSUNGFPSSUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)N(N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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